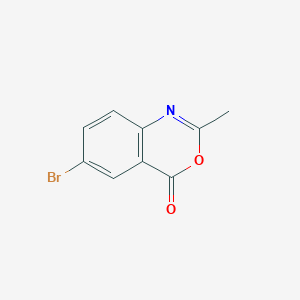

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of the 4H-3,1-benzoxazin-4-one class of compounds, which have been explored for their hypolipidemic effects, among other biological activities .

Synthesis Analysis

The synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one and its derivatives has been reported in the literature. These compounds are typically synthesized by the condensation of appropriate precursors, such as brominated benzoxazinones with various amines, Schiff bases, or azines . The synthesis process often involves regioselective cyclization and bromination reactions to introduce the bromine atom at the 6-position of the benzoxazinone ring .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, has been determined using X-ray crystallography. These studies reveal that the bromine atom significantly influences the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns . Although the exact structure of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one is not detailed, similar structural analyses can be inferred based on related compounds.

Chemical Reactions Analysis

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one exhibits chemoselectivity towards various nucleophiles, including amines, Schiff bases, and azines. The reactions often result in cleavage or substitution at specific positions on the benzoxazinone ring, leading to a variety of products depending on the reaction conditions and the nucleophiles involved . The bromine atom at the 6-position plays a crucial role in these reactions, as it can be a site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one derivatives are influenced by the presence of the bromine atom and the substitution pattern on the benzoxazinone ring. These properties include solubility, stability under various conditions, and reactivity towards different chemical reagents. For instance, the presence of the bromine atom can enhance the lipophilicity of the molecule, which may affect its biological activity and interaction with biological membranes . The stability of the benzoxazinone ring is also a subject of interest, as it can undergo ring opening under certain conditions, leading to degradation products .

Applications De Recherche Scientifique

1. Synthesis of Benzoxazinone Derivatives

- Application Summary: Benzoxazinone derivatives are an important class of compounds due to their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications .

- Methods of Application: A new method has been designed to prepare the known benzoxazinone derivative 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one . The acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .

- Results or Outcomes: This method provides a new route to synthesize benzoxazinone derivatives .

2. One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-One Derivatives

- Application Summary: The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds that have shown a wide spectrum of medical and industrial applications .

- Methods of Application: A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .

- Results or Outcomes: This method provides a simpler alternative than the published methods, and is applicable for the synthesis of other 2-substituted 4H-3,1-benzoxazin-4-one derivatives .

3. Inhibition of Renin

- Application Summary: A series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones have been designed and synthesized as orally bioavailable small molecule inhibitors of renin .

- Methods of Application: Compounds with a 2-methyl-2-aryl substitution pattern exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .

- Results or Outcomes: These compounds have shown to be effective inhibitors of renin .

4. Construction of Pyrimidinyl Substituted Benzoxazinones

- Application Summary: Pyrimidinyl substituted benzoxazinones are a class of compounds that have shown potential in various applications .

- Methods of Application: “6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one” can be used as a building block in the construction of these compounds .

- Results or Outcomes: The resulting pyrimidinyl substituted benzoxazinones can be used as small molecule rennin inhibitors .

5. Synthesis of 4-Hydroxy-2(1H)-quinolones

- Application Summary: 4-Hydroxy-2(1H)-quinolones are a significant category of heterocyclic compounds with various applications .

- Methods of Application: The synthesis of 4-hydroxy-2(1H)-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

- Results or Outcomes: The resulting 4-hydroxy-2(1H)-quinolones can be used in various medical and industrial applications .

6. Synthesis of 4H-3,1-Benzothiazin-4-Ones

- Application Summary: 4H-3,1-Benzothiazin-4-ones are accessible by various preparative routes mostly starting from anthranilic acid derivatives . These compounds are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .

- Methods of Application: Anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .

- Results or Outcomes: This method provides a new route to synthesize 4H-3,1-benzothiazin-4-ones .

7. Flame Retardant

- Application Summary: “6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one” can be used in the intermediate of organic synthesis, flame retardant and pharmaceutical industry .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The compound can contribute to the flame retardant properties of materials .

Safety And Hazards

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is harmful if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

Propriétés

IUPAC Name |

6-bromo-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRULBKTDUOWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383887 | |

| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |

CAS RN |

19165-25-4 | |

| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

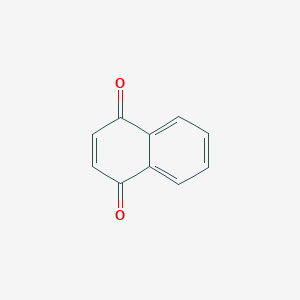

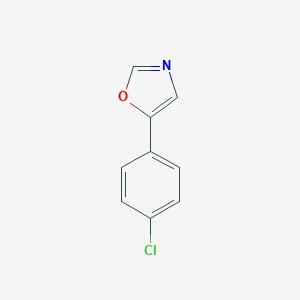

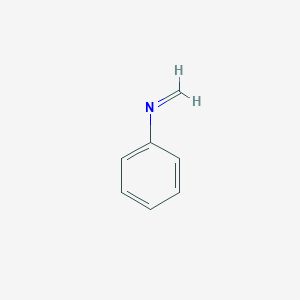

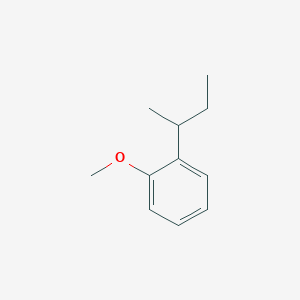

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)